6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine is a complex organic compound that features a unique combination of boron and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the formation of the boronate ester by reacting phenylboronic acid with pinacol in the presence of a catalyst such as palladium.
Coupling Reaction: The boronate ester is then coupled with the benzo[4,5]thieno[3,2-k]phenanthridine moiety using a Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the boronate ester.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, enabling the compound to undergo coupling reactions and form stable carbon-carbon bonds. The aromatic rings provide stability and contribute to the compound’s electronic properties, making it suitable for use in electronic and photonic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the extended aromatic system.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the benzo[4,5]thieno[3,2-k]phenanthridine moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features an aldehyde group instead of the thieno-phenanthridine structure.
Uniqueness
6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine is unique due to its combination of a boronate ester with an extended aromatic system, providing both reactivity and stability. This makes it particularly valuable in applications requiring robust materials with specific electronic properties.
Properties
Molecular Formula |
C31H26BNO2S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
14-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-thia-15-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C31H26BNO2S/c1-30(2)31(3,4)35-32(34-30)20-11-9-10-19(18-20)28-24-17-16-22-21-12-6-8-15-26(21)36-29(22)27(24)23-13-5-7-14-25(23)33-28/h5-18H,1-4H3 |
InChI Key |
DVRNBDKDKVQTQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC4=CC=CC=C4C5=C3C=CC6=C5SC7=CC=CC=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.